

Spectroscopic Profile of Ethanone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: ethanone

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This guide provides an in-depth analysis of the spectroscopic data for **ethanone**, commonly known as acetone. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this fundamental ketone. The document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **ethanone**.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Solvent
^1H	2.16	Singlet	CDCl_3
^{13}C	30.6	-	CDCl_3
^{13}C	206.7	-	CDCl_3

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
C=O Stretch	~1715	Strong
C-H Stretch (sp ³)	2950-3000	Medium
CH ₃ Bend	~1370 and ~1430	Medium

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Abundance (%)	Assignment
58	~50	[M] ⁺ (Molecular Ion)
43	100	[CH ₃ CO] ⁺ (Base Peak)
15	~20	[CH ₃] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **ethanone** to determine its chemical structure.

Materials:

- **Ethanone** (high purity)
- Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
- 5 mm NMR tubes
- Pipettes

Instrumentation:

- A 300 MHz (or higher) NMR spectrometer

Procedure for ^1H NMR:

- Sample Preparation: Prepare a solution of approximately 1-5% **ethanone** in CDCl_3 containing 0.03% TMS in a clean, dry 5 mm NMR tube. The total volume should be around 0.6 mL.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Instrument Setup:
 - Insert the sample into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve homogeneity.
- Data Acquisition:
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a 90° pulse angle.
 - Set the relaxation delay to at least 5 times the longest T_1 relaxation time (typically 1-2 seconds for small molecules).
 - Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
 - Integrate the signals.

Procedure for ^{13}C NMR:

- Sample Preparation: A more concentrated sample (10-20%) is typically required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.[4]
- Instrument Setup:
 - Follow the same locking and shimming procedure as for ^1H NMR.
- Data Acquisition:
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
 - Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
 - A longer acquisition time and a greater number of scans (e.g., 128 or more) are typically necessary.[5]
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase the spectrum.
 - Calibrate the chemical shift scale using the CDCl_3 solvent peak at 77.16 ppm.[6]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **ethanone** by measuring its infrared absorption spectrum.

Materials:

- **Ethanone** (high purity)
- Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Pipette

Instrumentation:

- Fourier Transform Infrared (FTIR) spectrometer

Procedure using Salt Plates (Neat Liquid):

- Sample Preparation: Place one or two drops of **ethanone** onto a clean, dry salt plate.[7]
Place a second salt plate on top and gently press to form a thin liquid film.[7]
- Instrument Setup:
 - Record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.[8]
- Data Acquisition:
 - Place the salt plates in the sample holder of the spectrometer.
 - Acquire the spectrum over the range of 4000-400 cm⁻¹.[8]
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[8]
- Data Processing:
 - The instrument software will perform a Fourier transform and background subtraction to generate the final IR spectrum.

Procedure using Attenuated Total Reflectance (ATR):

- Sample Preparation: Place a drop of **ethanone** directly onto the ATR crystal.[8]
- Instrument Setup:
 - Record a background spectrum with a clean, empty ATR crystal.[8]
- Data Acquisition:
 - Acquire the sample spectrum as described for the salt plate method.

- Data Processing:
 - The software will generate the final spectrum. After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **ethanone**.

Materials:

- **Ethanone** (high purity)
- Microsyringe

Instrumentation:

- Mass spectrometer with an electron ionization (EI) source.

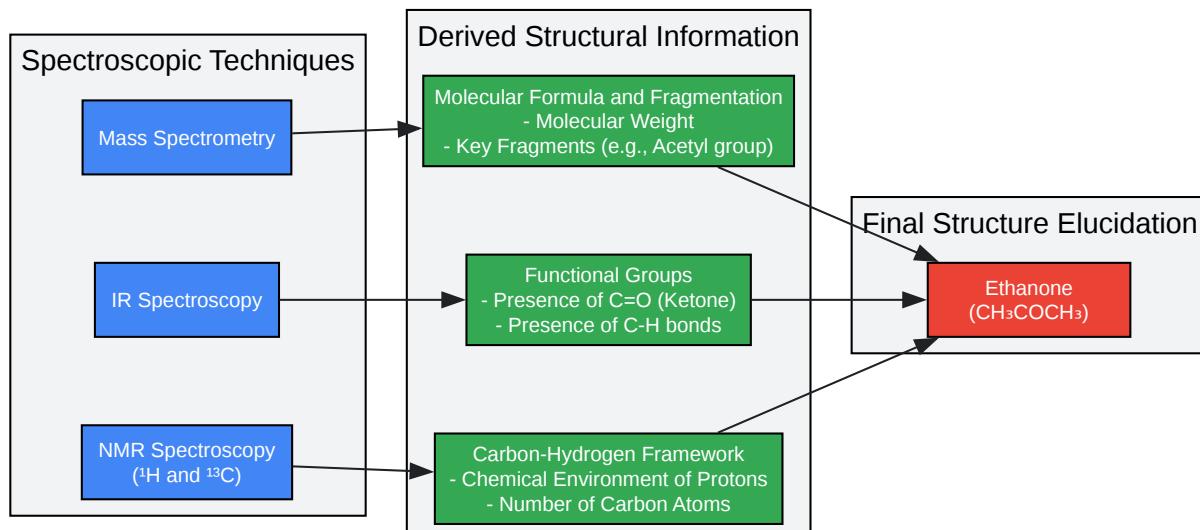
Procedure:

- Sample Introduction: Introduce a small amount of volatile **ethanone** into the ion source. This can be done via a direct insertion probe or by injecting a dilute solution.
- Ionization:
 - Utilize an electron ionization (EI) source.[9][10]
 - Bombard the sample with electrons at a standard energy of 70 eV.[11][12]
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - Ions are detected, and their abundance is recorded.

- Data Acquisition:
 - Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-100).
 - The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of **ethanone**.



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Caption: Workflow of **ethanone** structure elucidation.

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